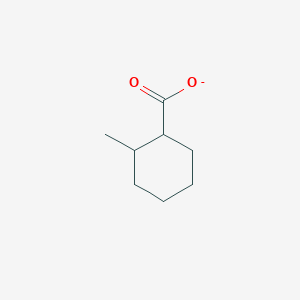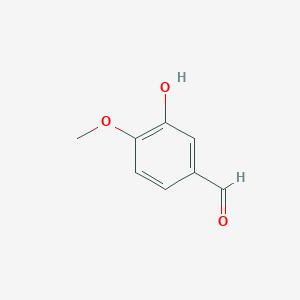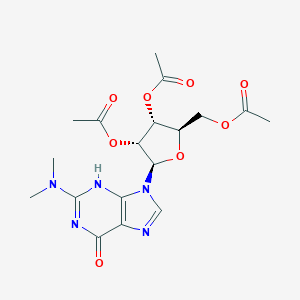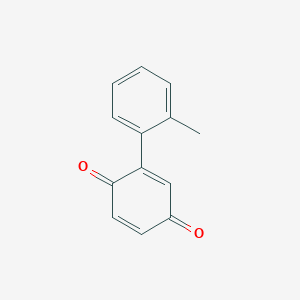
2,5-Cyclohexadiene-1,4-dione, 2-(methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadiene-1,4-dione, 2-(methylphenyl)- is a chemical compound that has gained significant attention in the scientific research community. This compound is commonly known as p-quinone methide and has been extensively studied due to its unique chemical properties and potential applications.
Mécanisme D'action
P-quinone methide acts as an electrophile and can undergo nucleophilic addition reactions with various nucleophiles, including amines, alcohols, and thiols. This compound can also undergo elimination reactions to form highly reactive intermediates that can participate in various organic reactions.
Effets Biochimiques Et Physiologiques
P-quinone methide has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals in the body. This compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
P-quinone methide has several advantages as a reagent in organic synthesis. It is a highly reactive compound that can undergo various reactions, making it a versatile reagent. However, this compound is also highly reactive and can be difficult to handle. It requires careful handling and storage to prevent decomposition.
Orientations Futures
There are several future directions for the study of p-quinone methide. One area of research is the development of new synthetic methods for this compound. Another area of research is the study of the biological activity of p-quinone methide and its potential applications in medicine. Additionally, the use of p-quinone methide in catalysis and materials science is an area of growing interest.
Conclusion:
In conclusion, p-quinone methide is a highly reactive compound that has gained significant attention in the scientific research community. It has several potential applications in organic synthesis, medicine, and materials science. The study of this compound is an area of active research, and there are several future directions for its study.
Méthodes De Synthèse
The synthesis of p-quinone methide can be achieved through various methods, including oxidation of phenols, oxidative coupling of arylamines, and elimination reactions of certain compounds. One of the most commonly used methods is the oxidation of phenols using lead tetraacetate or iodine. This method involves the use of a mild oxidizing agent and produces high yields of p-quinone methide.
Applications De Recherche Scientifique
P-quinone methide has been extensively studied in the field of organic chemistry due to its unique chemical properties. It is a highly reactive compound that can undergo various reactions, including addition, elimination, and cycloaddition reactions. This compound has been used in the synthesis of various organic compounds, including natural products and pharmaceuticals.
Propriétés
Numéro CAS |
106593-44-6 |
|---|---|
Nom du produit |
2,5-Cyclohexadiene-1,4-dione, 2-(methylphenyl)- |
Formule moléculaire |
C13H10O2 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
2-(2-methylphenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C13H10O2/c1-9-4-2-3-5-11(9)12-8-10(14)6-7-13(12)15/h2-8H,1H3 |
Clé InChI |
AREUVOSERCPNQU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=CC(=O)C=CC2=O |
SMILES canonique |
CC1=CC=CC=C1C2=CC(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



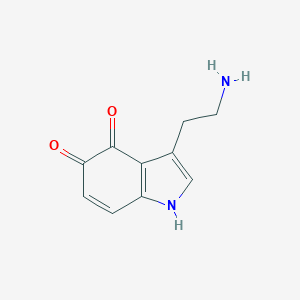
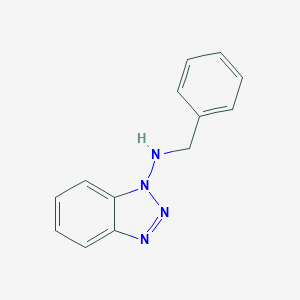
![2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B20006.png)
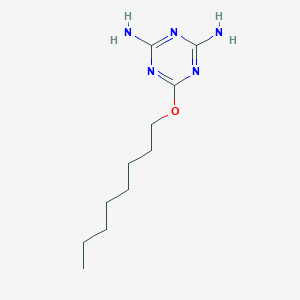
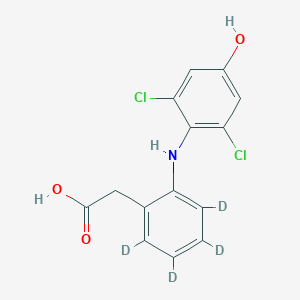
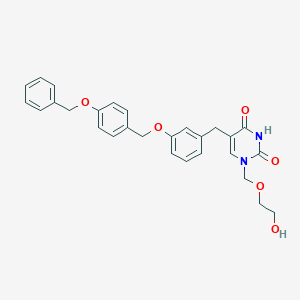
![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B20012.png)
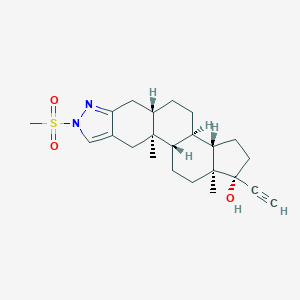


![Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B20036.png)
